4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate
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Overview
Description
4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, a chlorophenyl group, and a methoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate typically involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like tert-butanol under reflux conditions for several hours . This method yields the desired thiazolo[3,2-b][1,2,4]triazole derivatives in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antiviral, or anticancer agent
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: These compounds share a similar thiazole ring structure and exhibit a broad spectrum of pharmacological activity.
Triazole Derivatives: Compounds like fluconazole and voriconazole, which contain a triazole ring, are widely used as antifungal agents.
Uniqueness
4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate is unique due to its fused thiazole-triazole ring system and the presence of both chlorophenyl and methoxyphenyl acetate groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14ClN3O4S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
[4-[(Z)-[2-(3-chlorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C20H14ClN3O4S/c1-11(25)28-15-7-6-12(8-16(15)27-2)9-17-19(26)24-20(29-17)22-18(23-24)13-4-3-5-14(21)10-13/h3-10H,1-2H3/b17-9- |
InChI Key |
AYALBCPHJURVFS-MFOYZWKCSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC |
Origin of Product |
United States |
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